N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and cyclohexanecarboxamide groups. One common method for synthesizing 1,2,4-oxadiazoles is the cyclodehydration of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development. .
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, share the same core heterocyclic ring but differ in their substituents. .
1,3,4-Oxadiazole Derivatives: These compounds have a similar five-membered ring structure but with different nitrogen atom positions.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide group, in particular, may enhance its stability and solubility, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKPDFHREFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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